molecular formula C15H12ClN3OS B12738469 Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-84-8

Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12738469
CAS No.: 83408-84-8
M. Wt: 317.8 g/mol
InChI Key: MXSABFCCEXTIRH-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C₁₅H₁₂ClN₃OS and a molecular weight of 317.799 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a chlorophenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with a benzimidazole derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The exact methods can vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.

    Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking the benzimidazole moiety.

Uniqueness

Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its combination of the benzimidazole ring and chlorophenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

CAS No.

83408-84-8

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(4-chloroanilino)ethanethioate

InChI

InChI=1S/C15H12ClN3OS/c16-10-5-7-11(8-6-10)17-9-14(20)21-15-18-12-3-1-2-4-13(12)19-15/h1-8,17H,9H2,(H,18,19)

InChI Key

MXSABFCCEXTIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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